2-(1H-indol-5-yloxy)pyridin-3-amine
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Overview
Description
2-(1H-indol-5-yloxy)pyridin-3-amine is a compound that features both an indole and a pyridine moiety. Indole derivatives are known for their wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties . Pyridine derivatives are also significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-5-yloxy)pyridin-3-amine typically involves the coupling of an indole derivative with a pyridine derivative. One common method is the nucleophilic aromatic substitution reaction where an indole derivative reacts with a halogenated pyridine under basic conditions . For example, the reaction of 5-hydroxyindole with 3-chloropyridine in the presence of a base like potassium carbonate can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-5-yloxy)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Both the indole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is common.
Substitution: Halogenated derivatives and strong bases or acids are often employed.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted indole and pyridine derivatives.
Scientific Research Applications
2-(1H-indol-5-yloxy)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antiviral properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(1H-indol-5-yloxy)pyridin-3-amine involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyridine ring can enhance the compound’s binding affinity and specificity . Pathways involved may include inhibition of kinases or modulation of neurotransmitter receptors .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
Pyridine-3-carboxamide: Used in the treatment of tuberculosis.
Indole-3-acetic acid: A plant hormone involved in growth regulation
Uniqueness
2-(1H-indol-5-yloxy)pyridin-3-amine is unique due to its dual indole and pyridine structure, which allows it to interact with a broader range of biological targets. This dual functionality can enhance its therapeutic potential and make it a valuable compound in drug discovery .
Properties
IUPAC Name |
2-(1H-indol-5-yloxy)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c14-11-2-1-6-16-13(11)17-10-3-4-12-9(8-10)5-7-15-12/h1-8,15H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHMCPKMMGLHQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC3=C(C=C2)NC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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